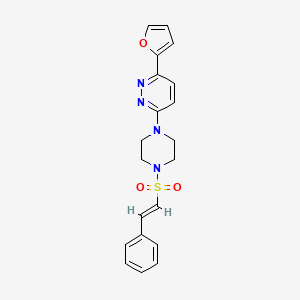

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

説明

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a styrylsulfonyl-piperazine moiety at position 4. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:

- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating bioactivity and bioavailability, particularly in CNS-targeted molecules .

- Furan-2-yl group: A heteroaromatic substituent that may enhance lipophilicity and influence binding interactions with biological targets.

特性

IUPAC Name |

3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTKWGPZWNEBCH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a furan ring and a piperazine moiety , contributing to its unique reactivity and biological interactions. The presence of the sulfonyl group enhances its potential for diverse biological activities.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against various cancer cell lines.

| Compound | Cancer Type | Growth Inhibition (%) | GI50 (µM) |

|---|---|---|---|

| Compound 10l | Non-Small Cell Lung Cancer (NSCLC) | 62.21% - 100.14% | 1.66 - 100 |

| Compound 17a | Prostate Cancer | 85.00% | 5.00 |

| (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | Melanoma | TBD | TBD |

The mechanism of action often involves the modulation of cell cycle progression and apoptosis. For example, compound 10l induced G0–G1 phase arrest in A549 cells, increasing the cell population from 85.41% to 90.86% . Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes like p53 and Bax , while downregulating the anti-apoptotic gene Bcl-2 .

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains such as Staphylococcus aureus.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 µg/mL |

| (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | TBD | TBD |

These compounds often exhibit dual functions as both antimicrobial and anticancer agents, which is a significant advantage in therapeutic applications .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on similar pyridazine derivatives indicates that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the promising biological activity of pyridazine derivatives:

- Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives showed potent activity against melanoma and NSCLC with growth inhibition percentages ranging from 62% to over 100% .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the pyridazine structure can significantly enhance anticancer activity while reducing toxicity .

- Combination Therapies : Some research suggests that combining pyridazine derivatives with existing anticancer drugs may improve efficacy and reduce side effects, highlighting their potential in combination therapy protocols .

類似化合物との比較

Comparison with Similar Compounds

The compound can be compared to other pyridazine-based derivatives, particularly those with substituents influencing pharmacological properties. Below is a detailed analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Comparisons :

Antimicrobial Activity: Compound 3e (3-aldehyde-1-phenylpyridazine) exhibited stronger antimicrobial activity than streptomycin, attributed to the aldehyde group’s electrophilic reactivity .

Structural Influence on Bioavailability: The styrylsulfonyl group in the target compound likely improves aqueous solubility compared to phenyl or alkyl substituents in simpler pyridazine analogs.

SAR (Structure-Activity Relationship) Insights :

- Electron-withdrawing groups (e.g., sulfonyl, aldehyde) increase reactivity and binding to microbial enzymes.

- Heteroaromatic substituents (e.g., furan) may improve interaction with hydrophobic pockets in target proteins.

- Piperazine moieties facilitate conformational flexibility, critical for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。